
4-Ethyl-3-octen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-3-octene is an organic compound with the molecular formula C10H20 It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond The structure of 4-Ethyl-3-octene includes a double bond between the third and fourth carbon atoms, with an ethyl group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
4-Ethyl-3-octene can be synthesized through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of 1-octene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation. This two-step process first adds borane (BH3) to the double bond, forming an organoborane intermediate. The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield 4-Ethyl-3-octene.
Industrial Production Methods
Industrial production of 4-Ethyl-3-octene often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are commonly used in the alkylation reactions. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
4-Ethyl-3-octene undergoes various chemical reactions, including:
Oxidation: The double bond in 4-Ethyl-3-octene can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives. Reagents such as bromine (Br2) or chlorine (Cl2) are typically used.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens like bromine and chlorine.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
科学研究应用
4-Ethyl-3-octene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and the synthesis of bioactive molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: 4-Ethyl-3-octene is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of 4-Ethyl-3-octene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond reacts with oxidizing agents to form an epoxide intermediate, which can further react to form diols.
Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, converting it to a single bond and forming an alkane.
Substitution: Halogenation involves the addition of halogen atoms to the double bond, resulting in halogenated alkenes.
相似化合物的比较
4-Ethyl-3-octene can be compared with other similar alkenes, such as:
1-Octene: A simple alkene with a double bond at the first carbon. It is less substituted compared to 4-Ethyl-3-octene.
4-Methyl-3-octene: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity due to the smaller size of the substituent.
3-Decene: A longer chain alkene with a double bond at the third carbon. It has different physical properties due to the longer carbon chain.
The uniqueness of 4-Ethyl-3-octene lies in its specific substitution pattern, which influences its reactivity and applications.
属性
CAS 编号 |
53966-51-1 |
|---|---|
分子式 |
C10H20 |
分子量 |
140.27 g/mol |
IUPAC 名称 |
4-ethyloct-3-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |
InChI 键 |
NOBLDEYGTBPLMF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=CCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



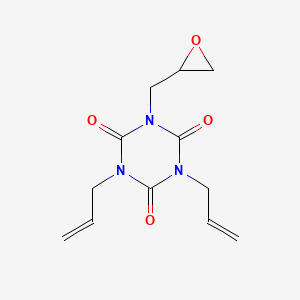

![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)

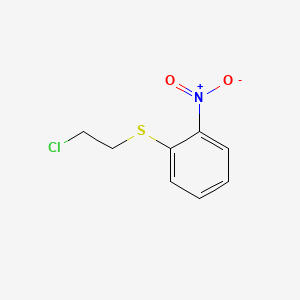
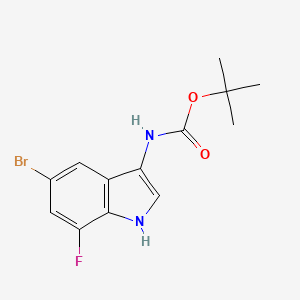
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
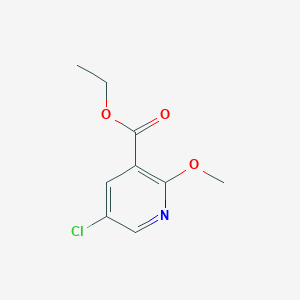
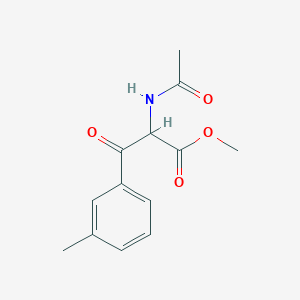
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
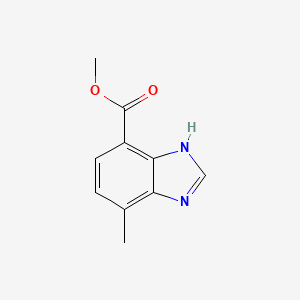
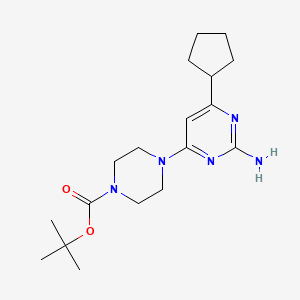
![2-ethyl-8-methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13933976.png)
